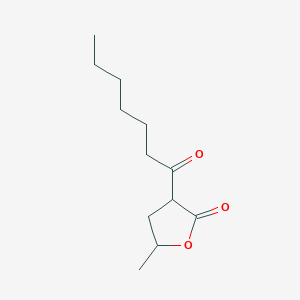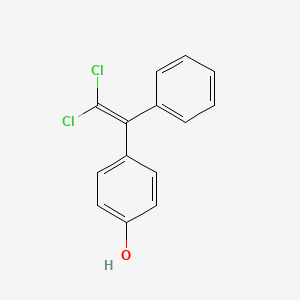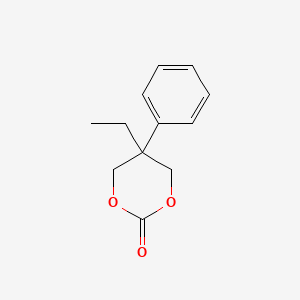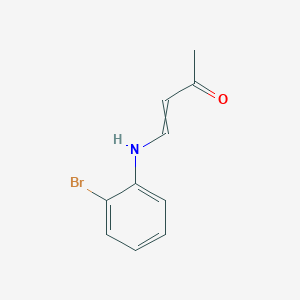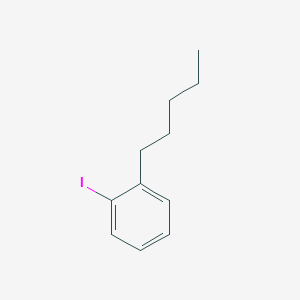
1-Iodo-2-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-pentylbenzene is an organic compound belonging to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom at the first position and a pentyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-pentylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as the nucleophile and the iodine as the electrophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-pentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The pentyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted benzenes depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the iodine atom.
Scientific Research Applications
1-Iodo-2-pentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in radiolabeling and imaging studies due to the presence of iodine, which can be detected using various imaging techniques.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-iodo-2-pentylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
1-Iodo-4-pentylbenzene: Similar structure but with the pentyl group at the fourth position.
1-Bromo-2-pentylbenzene: Bromine atom instead of iodine.
1-Chloro-2-pentylbenzene: Chlorine atom instead of iodine.
Uniqueness: 1-Iodo-2-pentylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions .
Properties
CAS No. |
110349-15-0 |
|---|---|
Molecular Formula |
C11H15I |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-iodo-2-pentylbenzene |
InChI |
InChI=1S/C11H15I/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
QDHAOXFNLHIDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
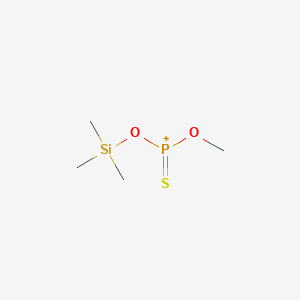
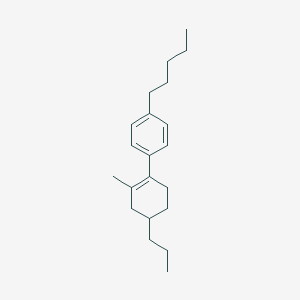
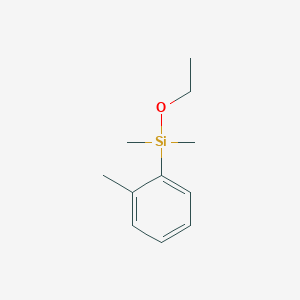
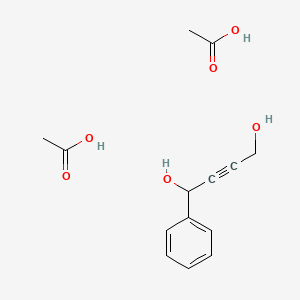
![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
